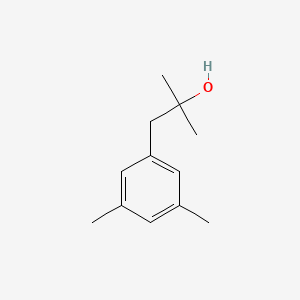![molecular formula C14H14FN B7869764 [3-(5-Fluoro-2-methylphenyl)phenyl]methanamine](/img/structure/B7869764.png)
[3-(5-Fluoro-2-methylphenyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(5-Fluoro-2-methylphenyl)phenyl]methanamine: is an organic compound that features a complex aromatic structure It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to another phenyl ring through a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-Fluoro-2-methylphenyl)phenyl]methanamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the aromatic rings or the amine group.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced aromatic rings or primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, [3-(5-Fluoro-2-methylphenyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In the field of biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways, particularly those involving neurotransmitter systems.
Industry: In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of [3-(5-Fluoro-2-methylphenyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
2-Fluoro-4-methylphenol: This compound shares a similar fluorine and methyl substitution pattern but differs in its functional groups and overall structure.
4-Fluorophenol: Another related compound with a fluorine substitution on the phenyl ring.
Uniqueness: The uniqueness of [3-(5-Fluoro-2-methylphenyl)phenyl]methanamine lies in its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Properties
IUPAC Name |
[3-(5-fluoro-2-methylphenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10-5-6-13(15)8-14(10)12-4-2-3-11(7-12)9-16/h2-8H,9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHUKPJQDCIWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
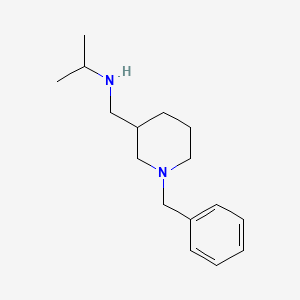
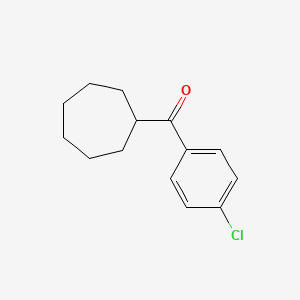
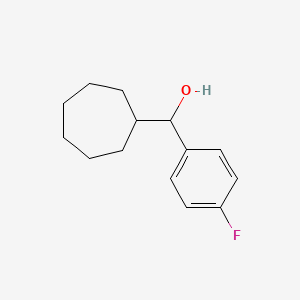
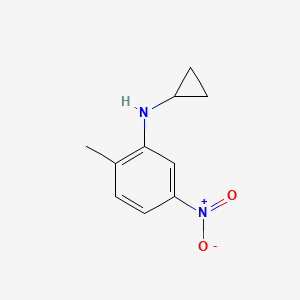
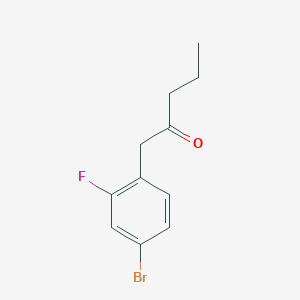
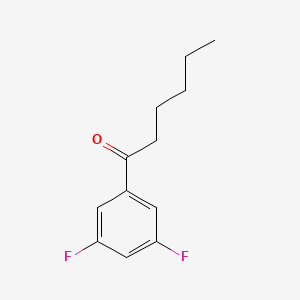

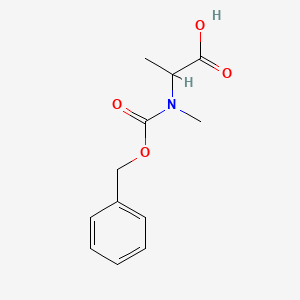
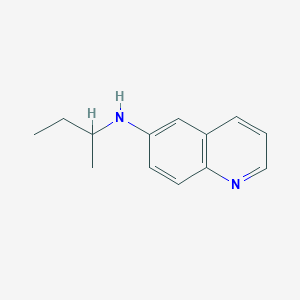

![{[2-(4-Chlorophenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B7869747.png)
![[2-fluoro-4-(4-methylphenyl)phenyl]methanamine](/img/structure/B7869753.png)
![1-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7869760.png)
